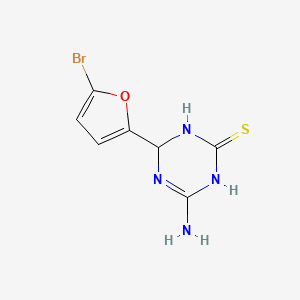
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Vue d'ensemble
Description
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (ACPT) is an organic compound with a wide range of applications in the field of biochemistry and physiology. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. ACPT is a highly versatile molecule, which is used in a variety of laboratory experiments due to its unique properties. It is also used in a variety of scientific research applications, such as in the study of drug metabolism, enzyme inhibition, and protein folding.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of triazine derivatives, including structures related to 4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol. These compounds have been synthesized and subjected to detailed characterization, offering a foundation for understanding their chemical properties and potential applications in medicinal chemistry. Studies have focused on developing novel synthetic routes and methodologies for creating triazine derivatives with potential biological activities (Holla et al., 2006), (Bayrak et al., 2009).
Antimicrobial Activities
Several studies have investigated the antimicrobial activities of triazine derivatives. These compounds have been evaluated against a variety of bacterial and fungal strains, demonstrating promising antimicrobial properties. This line of research is critical for the development of new antimicrobial agents that can address the challenge of antibiotic resistance (Ali et al., 2016), (Abdel-Monem, 2010).
Hybrid Molecules and Biological Action
Research has extended to the synthesis of hybrid molecules incorporating the 1,3,5-triazine scaffold, aiming to study their biological actions. These efforts involve combining triazine units with other pharmacophoric elements to create compounds with potential for biological activity screening. Such synthetic endeavors underscore the versatility of the triazine core in medicinal chemistry and its utility in designing compounds with desired biological properties (ChemChemTech, 2023).
Antioxidant and Antitumor Activities
The evaluation of antioxidant and antitumor activities of triazine derivatives represents another significant area of research. These studies are aimed at discovering novel compounds that can serve as effective agents in cancer therapy or as antioxidants. The synthesis of new triazine-based compounds and their subsequent testing for biological activities contribute to the ongoing search for more effective and safer therapeutic agents (El-Moneim et al., 2011).
Propriétés
IUPAC Name |
4-amino-2-(2-chloropyridin-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H4,10,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBGXOFVXUDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol](/img/structure/B3084134.png)







![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)
![Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate](/img/structure/B3084203.png)
![Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B3084210.png)